2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile is a complex organic compound notable for its diverse functional groups, which include an azepane ring, a sulfonyl group, an oxazole ring, and a carbonitrile group. This compound is classified as a heterocyclic organic compound due to the presence of both nitrogen and sulfur in its structure. The compound's molecular formula is , and it has a molecular weight of 450.56 g/mol, indicating its substantial complexity and potential for various chemical interactions.
The synthesis of 2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile typically involves several multi-step organic reactions. Common methodologies include:
The synthetic routes often require careful control of reaction conditions, including temperature and pressure, to optimize yield and purity. Techniques such as chromatography may be employed for purification.
The molecular structure of 2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile can be depicted as follows:
Component | Structure Description |
---|---|
Molecular Formula | |
Molecular Weight | 450.56 g/mol |
IUPAC Name | 2-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile |
InChI Key | HUXLMSLLOMMOGF-UHFFFAOYSA-N |
SMILES | CN(CC1=CC=CC=C1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C#N |
The InChI representation provides a unique identifier for the compound's structure, allowing for easy retrieval in chemical databases.
The compound can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile involves its interaction with specific biological targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The precise mechanism is contingent upon the biological context in which the compound is utilized.
While specific physical properties such as density and boiling point are not readily available for this compound, general observations can be made based on similar compounds:
The compound's stability and reactivity are influenced by its functional groups:
2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile has several potential applications across different fields:
This compound exemplifies a promising area of research due to its complex structure and potential biological activity, warranting further investigation into its applications in pharmaceuticals and materials science.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2